
Antitumor agent-83
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Antitumor agent-83 is a promising compound in the field of cancer research. It acts as an activator of the pro-apoptotic protein BAX, significantly inhibiting tumor cell proliferation and mediating cell apoptosis through BAX’s conformational activation . This compound has shown robust metabolic stability and an in vitro cytochrome P450 spectrum, making it a valuable candidate for further research and development .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of antitumor agent-83 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. general synthetic methods for similar compounds often involve:
Step 1: Preparation of the core structure through cyclization reactions.
Step 2: Functionalization of the core structure using various reagents and catalysts.
Step 3: Purification and characterization of the final product using techniques such as chromatography and spectroscopy.
Industrial Production Methods: Industrial production of this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality and yield, and implementing stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions: Antitumor agent-83 undergoes several types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation Reactions: Common reagents include potassium permanganate and chromium trioxide.
Reduction Reactions: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution Reactions: Common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may yield alcohols or amines.
Scientific Research Applications
Antitumor agent-83 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the activation of pro-apoptotic proteins and the mechanisms of cell apoptosis.
Biology: Investigated for its effects on cell cycle regulation and apoptosis in various cancer cell lines.
Industry: Potentially used in the development of new anticancer drugs and therapeutic strategies.
Mechanism of Action
The mechanism of action of antitumor agent-83 involves the activation of the pro-apoptotic protein BAX. This activation induces conformational changes in BAX, leading to the release of cytochrome c from the mitochondria and the initiation of the apoptotic pathway . The compound also inhibits the cell cycle in A549 cells, further contributing to its antitumor effects .
Comparison with Similar Compounds
Cisplatin: A platinum-containing antitumor agent that forms DNA adducts, leading to apoptosis.
Carboplatin: A derivative of cisplatin with similar mechanisms of action but reduced toxicity.
Oxaliplatin: Another platinum-based compound with a different spectrum of activity and reduced side effects.
Uniqueness of Antitumor Agent-83: this compound is unique in its specific activation of the pro-apoptotic protein BAX, which distinguishes it from other antitumor agents that primarily target DNA or other cellular components . This unique mechanism of action makes it a valuable addition to the arsenal of anticancer therapies.
Properties
Molecular Formula |
C29H30N6O2 |
|---|---|
Molecular Weight |
494.6 g/mol |
IUPAC Name |
2-[4-[4-(dimethylamino)piperidine-1-carbonyl]phenyl]-5-phenyl-4-phenyldiazenyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C29H30N6O2/c1-33(2)24-17-19-34(20-18-24)28(36)22-13-15-25(16-14-22)35-29(37)27(31-30-23-11-7-4-8-12-23)26(32-35)21-9-5-3-6-10-21/h3-16,24,32H,17-20H2,1-2H3 |
InChI Key |
CWLSSZPUOGCGRF-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1CCN(CC1)C(=O)C2=CC=C(C=C2)N3C(=O)C(=C(N3)C4=CC=CC=C4)N=NC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


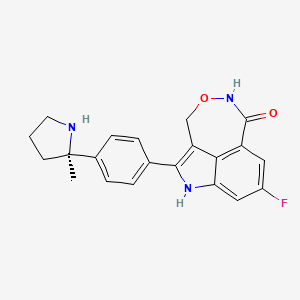
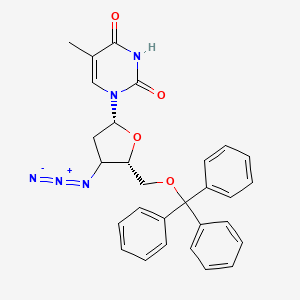

![(2S)-2-[[2-[hydroxy-[(1R)-2-phenyl-1-(phenylmethoxycarbonylamino)ethyl]phosphoryl]cyclopentanecarbonyl]amino]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B12390844.png)

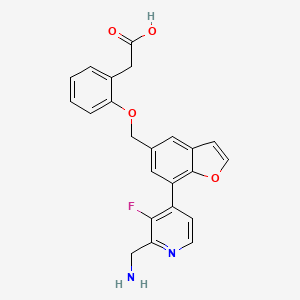
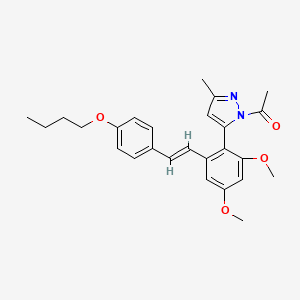
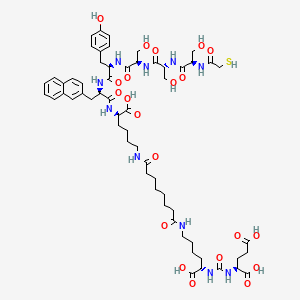
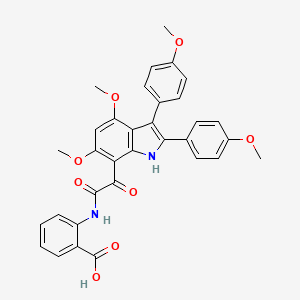
![(NE)-N-[1-[(6-chloropyridin-3-yl)methyl]-4,4,5,5-tetradeuterioimidazolidin-2-ylidene]nitramide](/img/structure/B12390884.png)
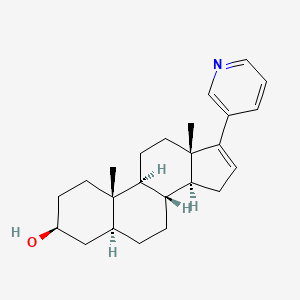
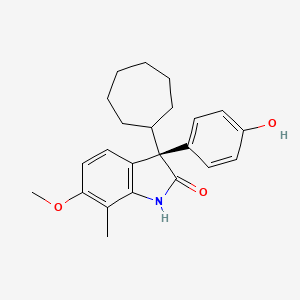
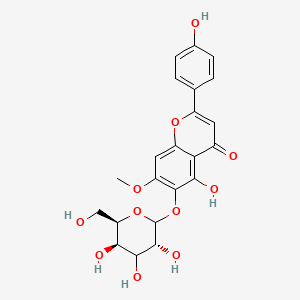
![N-[(5R,6R,7R,8S)-5,6,7,8-tetrahydro-6,7-dihydroxy-5-(hydroxymethyl)-2-(2-phenylethyl)imidazo[1,2-a]pyridin-8-yl]-isobutyramide](/img/structure/B12390916.png)
